molecular formula C20H20F2N2 B2517033 1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 908847-63-2

1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2517033
CAS No.: 908847-63-2
M. Wt: 326.391
InChI Key: ZJPQFPMCXYPCIU-UHFFFAOYSA-N
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Description

1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine is a synthetic organic compound with the molecular formula C20H21F2N2 It is characterized by the presence of a piperazine ring substituted with bis(4-fluorophenyl)methyl and prop-2-yn-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine typically involves the following steps:

    Formation of Bis(4-fluorophenyl)methyl Chloride: This intermediate is prepared by reacting 4-fluorobenzyl chloride with a suitable base, such as sodium hydroxide, in an organic solvent like dichloromethane.

    N-Alkylation of Piperazine: The bis(4-fluorophenyl)methyl chloride is then reacted with piperazine in the presence of a base, such as potassium carbonate, to form 1-[Bis(4-fluorophenyl)methyl]piperazine.

    Introduction of Prop-2-yn-1-yl Group: The final step involves the alkylation of the piperazine derivative with propargyl bromide in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of alkyne groups to alkanes.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the receptor sites, influencing signal transduction pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(4-fluorophenyl)methyl]piperazine: Lacks the prop-2-yn-1-yl group, making it less versatile in certain chemical reactions.

    1-[Bis(4-chlorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    1-[Bis(4-fluorophenyl)methyl]-4-(methyl)piperazine:

Uniqueness

1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of both fluorine atoms and the prop-2-yn-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2/c1-2-11-23-12-14-24(15-13-23)20(16-3-7-18(21)8-4-16)17-5-9-19(22)10-6-17/h1,3-10,20H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPQFPMCXYPCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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